Nintedanib Demethyl-O-glucuronic Acid, also known as Nintedanib Metabolite M2, is a significant metabolite derived from the drug Nintedanib. Nintedanib itself is a potent oral small-molecule tyrosine kinase inhibitor primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. The compound has a molecular formula of and a molecular weight of approximately 701.72 g/mol, with a CAS number of 1352789-50-4 .
Nintedanib Demethyl-O-glucuronic Acid is classified as a glucuronide metabolite of Nintedanib, formed through enzymatic processes in the liver. The primary enzymes involved in its metabolism include carboxylesterases and uridine diphosphate-glucuronosyltransferases, which facilitate the hydrolysis and subsequent glucuronidation of Nintedanib .
The synthesis of Nintedanib Demethyl-O-glucuronic Acid occurs through metabolic pathways involving the hydrolysis of Nintedanib, followed by glucuronidation. The initial step involves the action of carboxylesterases that cleave the methyl ester group from Nintedanib, yielding the free carboxylic acid form. This intermediate is then conjugated with glucuronic acid through the action of uridine diphosphate-glucuronosyltransferases, resulting in the formation of Nintedanib Demethyl-O-glucuronic Acid .
The primary chemical reactions involving Nintedanib Demethyl-O-glucuronic Acid are centered around its formation from Nintedanib. The hydrolysis reaction catalyzed by carboxylesterases results in the release of methanol and formation of the corresponding acid. Following this, the conjugation with glucuronic acid involves nucleophilic attack by the hydroxyl group on glucuronic acid at the carbonyl carbon of the carboxylic acid derived from Nintedanib .
Nintedanib itself functions as a triple angiokinase inhibitor targeting key pathways involved in angiogenesis and fibrosis. Its mechanism includes competitive inhibition of various receptor tyrosine kinases, such as platelet-derived growth factor receptors, fibroblast growth factor receptors, and vascular endothelial growth factor receptors. The metabolite Nintedanib Demethyl-O-glucuronic Acid retains some pharmacological activity but primarily serves as a marker for metabolic processing rather than direct therapeutic action .
These properties indicate that while Nintedanib Demethyl-O-glucuronic Acid is stable at room temperature, it may require specific conditions for solubilization for analytical or therapeutic applications.
Nintedanib undergoes extensive hydrolytic cleavage as its primary metabolic pathway, catalyzed predominantly by carboxylesterase 1 (CES1) in human liver microsomes. This reaction generates the free carboxylic acid metabolite BIBF 1202 (demethylated nintedanib). CES1 exhibits high catalytic efficiency for this hydrolysis, with an intrinsic clearance (CLint) of 102.8 ± 18.9 µL/min/mg protein in human liver microsomes [5]. Intestinal esterases show negligible activity, confirming the liver as the exclusive site of hydrolysis [5]. The reaction proceeds via nucleophilic attack on the ester bond, yielding BIBF 1202 as a pharmacologically inactive intermediate essential for subsequent conjugation.
Table 1: Esterase Activity in Nintedanib Hydrolysis
Tissue Source | Enzyme Responsible | CLint (µL/min/mg protein) | Metabolite Formed |
---|---|---|---|
Human Liver | CES1 | 102.8 ± 18.9 | BIBF 1202 (free acid) |
Human Intestine | Not detected | 0 | N/A |
BIBF 1202 undergoes glucuronidation to form Nintedanib Demethyl-O-glucuronic Acid (BIBF 1202-G), primarily mediated by UDP-glucuronosyltransferases (UGTs):
Table 2: UGT Isoform Kinetics for BIBF 1202 Glucuronidation
UGT Isoform | Tissue Localization | Vmax (pmol/min/mg) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
1A1 | Liver | 450 ± 32 | 124 ± 9 | 3.63 |
1A7 | Intestine/Stomach | 210 ± 18 | 98 ± 8 | 2.14 |
1A8 | Intestine | 380 ± 27 | 85 ± 7 | 4.47 |
1A10 | Intestine/Stomach | 320 ± 25 | 110 ± 10 | 2.91 |
Cytochrome P450 enzymes play a negligible role (<5% of total clearance) in nintedanib metabolism. CYP3A4 catalyzes N-demethylation to form BIBF 1053, detected in feces at ~3.6% of administered doses [3] [7]. This pathway involves oxidation of the piperazine methyl group, forming an iminium ion intermediate trapped as cyano adducts (m/z 565.2) in vitro [7]. Kinetic studies show CYP3A4 contributes minimally compared to esterase-mediated hydrolysis:
Human-specific metabolic traits complicate extrapolation from preclinical models:
P-glycoprotein (P-gp) critically influences nintedanib (parent drug) absorption and disposition:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6